molecular formula C13H18N2O2 B064108 4-Cbz-aminopiperidine CAS No. 182223-54-7

4-Cbz-aminopiperidine

Cat. No.: B064108
CAS No.: 182223-54-7
M. Wt: 234.29 g/mol
InChI Key: WWGUAFRTAYMNHU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Cbz-aminopiperidine typically involves the protection of the amine group in piperidine with a carboxybenzyl group. One common method involves the reaction of piperidine with benzyl chloroformate in the presence of a base such as sodium carbonate or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature, yielding this compound .

Industrial production methods may involve multi-step processes, including the use of enzyme cascades. For example, the conversion of N-Cbz-protected L-ornithinol and L-lysinol to L-3-N-Cbz-aminopiperidine using variants of galactose oxidase and imine reductase has been reported. This method offers high enantiopurity and yields up to 54% .

Chemical Reactions Analysis

4-Cbz-aminopiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding lactams.

    Reduction: Reduction reactions can remove the Cbz protecting group, yielding free amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Cbz group can be replaced by other functional groups.

Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. Major products formed from these reactions include free amines, lactams, and substituted piperidines .

Scientific Research Applications

4-Cbz-aminopiperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for enzyme inhibitors.

    Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic applications, including anti-inflammatory and analgesic agents.

    Industry: The compound is used in the production of fine chemicals and as a reagent in chemical synthesis.

Mechanism of Action

The mechanism of action of 4-Cbz-aminopiperidine involves its role as a protecting group in synthetic chemistry. The Cbz group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The compound can be deprotected under mild conditions, typically using hydrogenation or acidic conditions, to yield the free amine .

Comparison with Similar Compounds

4-Cbz-aminopiperidine can be compared with other similar compounds such as:

    3-Cbz-aminopiperidine: Similar in structure but with the Cbz group attached to the third position of the piperidine ring.

    4-Boc-aminopiperidine: Contains a tert-butoxycarbonyl (Boc) protecting group instead of the Cbz group.

    4-Aminopiperidine: Lacks the protecting group and is more reactive in chemical synthesis.

The uniqueness of this compound lies in its stability and ease of deprotection, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

benzyl N-piperidin-4-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c16-13(15-12-6-8-14-9-7-12)17-10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGUAFRTAYMNHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363849
Record name 4-Cbz-aminopiperidine
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Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182223-54-7, 207296-89-7
Record name Phenylmethyl N-4-piperidinylcarbamate
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Record name 4-Cbz-aminopiperidine
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Record name 4-Cbz-aminopiperidine
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Record name benzyl N-(piperidin-4-yl)carbamate
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Synthesis routes and methods I

Procedure details

A 4 N hydrochloric acid/1,4-dioxane solution (20 mL) was added to tert-butyl 4-benzyloxycarbonylaminopiperidine-1-carboxylate obtained in Example (192a) (1.5 g, 4.49 mmol). The mixture was stirred at room temperature for one hour, and the solvent was evaporated under reduced pressure. The resulting residue was dissolved in methanol. Amberlite IRA-400(Cl) ion exchange resin (20 g) was added, and the mixture was stirred at room temperature for one hour. Amberlite was filtered off, and then the solution was concentrated under reduced pressure to obtain 910 mg of the title compound as a colorless oily substance.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of tert-butyl 4-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate obtained in Example 1a (13.1 g, 39.2 mmol), a 5 N aqueous hydrochloric acid solution (40 ml, 200 mmol) and methanol (40 ml) was stirred at mom temperature for 23 hours. A 5 N aqueous sodium hydroxide solution (40 ml) was added to the reaction mixture under ice-cooling. Water and the solvent were distilled off from the reaction mixture while the mixture was azeotropically distilled with ethanol. Ethanol was added to the residue, the insoluble matter was removed by filtration, and the filtrate was concentrated to give the title compound (9.10 g, yield 99.1%).
Quantity
13.1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Yield
99.1%

Synthesis routes and methods III

Procedure details

To a solution of 4-benzyloxycarbonylamino-piperidine-1-carboxylic acid tert-butyl ester (20.4 g, crude from previous step) in dichloromethane (100 mL) at 23° C. was added trifluoroacetic acid (40 mL). After stirring for 45 min the reaction mixture was concentrated. The residue was dissolved in water (100 mL) then basified to pH 11 via addition of solid potassium carbonate. The resulting solution was extracted with dichloromethane (2×150 mL). The organic extracts were extremely cloudy; they were dried (Na2SO4), filtered and concentrated. The residue was dissolved/suspended in chloroform (70 mL) and the observed particulates were removed via filtration through a glass frit. The solution was concentrated to give 15 g of brown oil. This material was used without purification in the subsequent step.
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

HCl (10 ml, 4M solution in dioxane) was added in one portion to a stirred solution of 4-benzyloxycarbonylamino-piperidine-1-carboxylic acid tert-butyl ester (1.2 g, 3.6 mmol) in dioxane (5 ml) and the suspension was stirred at room temperature under a nitrogen atmosphere for 3 hours. After this time the reaction was concentrated under vacuum and the resulting solid was collected by filtration, washed with TBME (3×100 ml) and dried under vacuum to give the title compound (0.74 g, 88% yield) as a white solid. Tr=1.03 min m/z (ES+) (M+H+) 236.
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
88%

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